The synthesis of 3-tert-butyl-5-chloro-1,2-oxazole can be achieved through various methods. One common approach involves the use of tert-butyl nitrite or isoamyl nitrite in a one-pot reaction with substituted aldoximes and alkynes under conventional heating conditions. This method allows for the efficient formation of 3,5-disubstituted isoxazoles, including 3-tert-butyl-5-chloro-1,2-oxazole, with good yields .
Another method utilizes the reaction of tert-butyl chloride with an appropriate nitrogen source in the presence of a base to facilitate cyclization. The specific conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product. For instance, reactions conducted at elevated temperatures tend to favor cyclization while minimizing side reactions.
3-Tert-butyl-5-chloro-1,2-oxazole participates in various chemical reactions typical for oxazole derivatives. These include:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for compounds like 3-tert-butyl-5-chloro-1,2-oxazole typically involves interactions at the molecular level that affect biological pathways. For instance:
Specific data on its mechanism may vary based on experimental conditions and biological targets.
The physical and chemical properties of 3-tert-butyl-5-chloro-1,2-oxazole include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
3-Tert-butyl-5-chloro-1,2-oxazole has several scientific applications:
The 1,2-oxazole (isoxazole) ring system is a privileged scaffold in drug design due to its balanced physicochemical properties and versatile bioisosteric capabilities. This five-membered heterocycle contains oxygen and nitrogen atoms at positions 1 and 2, respectively, creating a dipolar moment of approximately 2.5–3.0 Debye that facilitates targeted molecular interactions with biological macromolecules [3] [5]. The scaffold’s moderate aromaticity (resonance energy ≈ 60 kJ/mol) allows it to function as a bioisostere for ester, amide, and carboxylic acid functionalities while resisting metabolic hydrolysis – a critical advantage in prodrug design and pharmacokinetic optimization [3] [8]. For instance, the 1,2-oxazole ring in Ataluren (a dystrophin restoration agent) serves as a hydrolytically stable mimic of carboxylic acid-containing metabolites, enabling oral bioavailability that would be unattainable with the native functional group [3].
Table 1: Bioisosteric Applications of 1,2-Oxazole in Approved Drugs
Drug Name | Therapeutic Category | Bioisosteric Replacement | Advantage Achieved |
---|---|---|---|
Ataluren | Duchenne muscular dystrophy | Carboxylate surrogate | Enhanced metabolic stability |
Pleconaril | Antiviral | Phenyl bioisostere | Improved blood-brain barrier penetration |
Oxolamine | Antitussive | Aromatic ester mimic | Reduced hepatic clearance |
Leflunomide* metabolite | Antirheumatic | Carbonyl group surrogate | Target-specific immunosuppression |
*Active metabolite contains 1,2-oxazole [3] [8]
The 3-tert-butyl-5-chloro-1,2-oxazole derivative exemplifies strategic substitution patterns that enhance pharmacological relevance. The electron-withdrawing chlorine at C5 increases the ring’s π-deficiency (HOMO energy ≈ -8.9 eV), promoting halogen bonding interactions with protein targets. Simultaneously, the sterically demanding tert-butyl group at C3 induces conformational restriction in adjacent binding motifs while contributing significant lipophilicity (calculated logP ≈ 2.8) for membrane penetration [2] [10]. This combination enables the compound to access intracellular targets like protein kinases and tubulin, as demonstrated in molecular docking studies where 3-tert-butyl-5-chloro-1,2-oxazole derivatives showed binding affinities ≤ -8.2 kcal/mol for CK2 kinase via interactions with Leu97, Val98, and Lys96 residues [6].
Structurally, 3-tert-butyl-5-chloro-1,2-oxazole (C₇H₁₀ClNO) adopts a planar conformation with characteristic bond lengths: N-O (1.38 Å), C-Cl (1.73 Å), and C3-C(tert-butyl) (1.52 Å). Nuclear magnetic resonance spectroscopy reveals diagnostic signals at δ 8.50 ppm for H-4 (¹H NMR) and δ 175.4 ppm for C-5 (¹³C NMR), confirming the electronic influence of the chlorine substituent [2] [4]. Mass spectrometry fragmentation patterns show prominent [M+H]+ ions at m/z 160.05237 and collision cross-sections of 131.1 Ų, useful for analytical identification in biological matrices [2].
Table 2: Molecular Descriptors of 3-tert-butyl-5-chloro-1,2-oxazole
Property | Value/Characteristic | Analytical Method |
---|---|---|
Molecular formula | C₇H₁₀ClNO | High-resolution mass spectrometry |
SMILES | CC(C)(C)C₁=CC(=NO₁)Cl | Canonical representation |
Dipole moment | 2.7 Debye | Computational (DFT) |
Predicted CCS (Ų) [M+H]+ | 131.1 | Ion mobility spectrometry |
¹³C NMR (C-5) | δ 175.4 ppm | NMR spectroscopy |
HOMO/LUMO gap | 3.4 eV | Quantum chemical calculation |
The positional isomerism between 1,2-oxazole and 1,3-oxazole imparts distinct physicochemical and pharmacological profiles that influence their application in medicinal chemistry. While both systems exhibit aromatic character, the 1,3-oxazole isomer (with heteroatoms at positions 1 and 3) displays greater resonance stabilization (∼30% higher aromaticity by magnetic criteria) and a larger dipole moment (∼4.5 Debye) compared to the 1,2-oxazole system [1] [5]. This electronic difference profoundly impacts drug-target interactions: 1,3-oxazoles preferentially engage in hydrogen bonding through N3 (e.g., in the antidiabetic drug Aleglitazar), whereas 1,2-oxazoles utilize both nitrogen and oxygen atoms for bidentate binding, as observed in kinase inhibitors like Mubritinib [1] [10].
Metabolic stability represents a critical divergence point. The 1,2-oxazole ring demonstrates superior resistance to oxidative metabolism, with microsomal half-lives exceeding 120 minutes in human liver microsomes versus 40–60 minutes for most 1,3-oxazole derivatives. This stability arises from the electron-deficient nature of the 1,2-oxazole ring (especially when substituted with halogens at C5), which impedes cytochrome P450-mediated oxidation [3] [5]. The 3-tert-butyl-5-chloro-1,2-oxazole exemplifies this advantage, with its tert-butyl group providing steric shielding against enzymatic degradation while the chlorine atom further reduces electron density at metabolically vulnerable positions [2] [10].
Table 3: Comparative Pharmacological Profile of Oxazole Isomers
Property | 1,2-Oxazole (Isoxazole) | 1,3-Oxazole |
---|---|---|
Structural Features | Heteroatoms at 1,2-positions | Heteroatoms at 1,3-positions |
Dipole moment | 2.5–3.0 Debye | 4.0–4.5 Debye |
Metabolic stability (HLM t₁/₂) | >120 min | 40–60 min |
π-Deficiency | Moderate (HOMO: -8.9 eV) | Low (HOMO: -7.5 eV) |
Representative drugs | Ataluren, Oxolamine, Leflunomide metabolite | Aleglitazar, Mubritinib, Oxaprozin |
Prevalence in tubulin inhibitors | High (e.g., combretastatin analogs) | Low |
Synthetic accessibility further differentiates these isomers. 1,2-Oxazoles are efficiently constructed via [3+2] cycloadditions between nitrile oxides and alkynes, or through hydroxylamine-mediated cyclization of β-dicarbonyl precursors [3] [4]. The synthesis of 3-tert-butyl-5-chloro-1,2-oxazole exemplifies this accessibility, proceeding in two steps from commercially available β-ketoesters. In contrast, 1,3-oxazole synthesis typically requires harsher conditions, such as the Robinson-Gabriel dehydration (≥120°C) or van Leusen reactions with toxic reagents [1] [5]. This synthetic versatility enables rapid diversification of 1,2-oxazole libraries for structure-activity relationship studies.
Case studies highlight the pharmacological implications of isomer selection:
The structural and electronic distinctions between these isomers underscore the importance of rational selection in drug design. 1,2-Oxazoles offer advantages for targeting intracellular proteins requiring metabolic stability, while 1,3-oxazoles provide stronger dipole moments for polar binding pockets. The 3-tert-butyl-5-chloro substitution pattern exemplifies how strategic functionalization can optimize the 1,2-oxazole scaffold for specific bioactivity, particularly in anticancer applications where tubulin interactions are paramount [6] [10].
Structural Scheme: Synthetic Pathway for 3-tert-butyl-5-chloro-1,2-oxazole
Step 1: Enolization and Nucleophilic Attack O O || || R-C-CH₃ + (CH₃O)₂CHN(CH₃)₂ → R-C-C(=CHN(CH₃)₂)-CH₃ (β-enamino ketone) | t-Bu Step 2: Hydroxylamine-Mediated Cyclization O Cl || | t-Bu-C-C(=CHN(CH₃)₂)-CH₃ + NH₂OH → t-Bu-C\ | | \ Cl N-O CH₃ | 5-chloro-3-tert-butylisoxazole
Reaction conditions: (i) DMF-DMA, toluene, reflux; (ii) NH₂OH·HCl, K₂CO₃, ethanol, 80°C [3] [4]
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: